

2-Chloro-2-methylbutane chemical and physical properties

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Compound of Interest

Compound Name: 2-Chloro-2-methylbutane

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An In-depth Technical Guide to **2-Chloro-2-methylbutane**

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Chloro-2-methylbutane** (tert-amyl chloride), a significant tertiary alkyl halide. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It covers core identification data, detailed physical and chemical characteristics, spectroscopic information, and experimental protocols. The guide also illustrates key reaction mechanisms and experimental workflows through detailed diagrams to facilitate a deeper understanding of its behavior.

Introduction

2-Chloro-2-methylbutane, also commonly known as tert-amyl chloride, is a halogenated alkane with the chemical formula $C_5H_{11}Cl$.^{[1][2]} As a tertiary alkyl halide, the chlorine atom is bonded to a tertiary carbon, a structural feature that profoundly influences its chemical reactivity.^[3] This structure makes it an excellent substrate for unimolecular nucleophilic substitution (S_N1) and unimolecular elimination ($E1$) reactions, primarily due to the stability of the tertiary carbocation intermediate formed during these processes.^{[3][4]} Its primary applications include use as a solvent, in organic synthesis, as a catalytic agent, and as a petrochemical additive.^{[4][5]}

Identification and Nomenclature

Clear identification is critical in chemical research. **2-Chloro-2-methylbutane** is cataloged under various identifiers across chemical databases.

Identifier	Value
IUPAC Name	2-chloro-2-methylbutane[1]
Common Synonyms	tert-Amyl chloride, tert-Pentyl chloride, 2-Methyl-2-chlorobutane[1][6]
CAS Number	594-36-5[1][2][7]
Molecular Formula	C ₅ H ₁₁ Cl[1][2][4]
Molecular Weight	106.59 g/mol [1][2][4]
InChI Key	CRNIHJHMEQZAAS-UHFFFAOYSA-N[1]
Canonical SMILES	CCC(C)(C)Cl[1]

Physical Properties

2-Chloro-2-methylbutane is a colorless, clear, and highly flammable liquid at room temperature.[4][8] Its physical characteristics are summarized below.

Property	Value
Appearance	Colourless liquid[4]
Melting Point	-73 °C[4][5][9]
Boiling Point	85-86 °C[4][5][10]
Density	0.866 g/mL at 25 °C[4][5]
Refractive Index (n _{20/D})	1.405[4][9]
Flash Point	-10 °C (14 °F)[5]
Vapor Pressure	73.3 mmHg at 25 °C[10]
Solubility	Insoluble in water; Soluble in ethanol and ethyl ether[4][5][10]
Dielectric Constant	9.30[8][9]

Chemical Properties and Reactivity

Stability and Incompatibility

The compound is stable under standard conditions but is incompatible with strong oxidizing agents.[4][8] Purification methods typically used for other alkyl chlorides can lead to decomposition.[4][11] Unsaturated contaminants can be removed by chlorination in bright light, followed by distillation.[4]

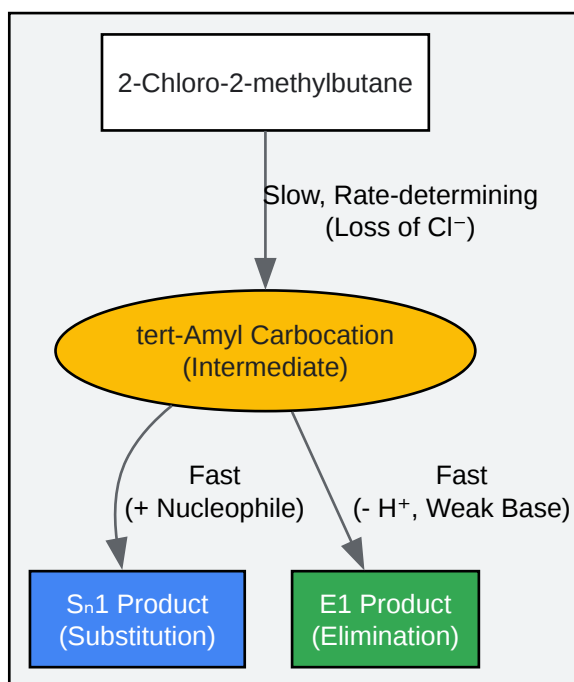
Reactivity Profile

As a tertiary alkyl halide, **2-Chloro-2-methylbutane** readily undergoes reactions that proceed through a stable tertiary carbocation intermediate.

- **S_N1 Reactions:** It is a classic substrate for S_N1 reactions. For instance, its solvolysis and hydrolysis have been studied to evaluate the influence of solvent and molecular structure on reaction rates.[4] The reaction with a nucleophile begins with the slow departure of the chloride leaving group to form a planar tert-amyl carbocation, which is then rapidly attacked by the nucleophile from either face.

- E1 Reactions: In the presence of a weak base, **2-Chloro-2-methylbutane** can undergo an E1 elimination reaction, which competes with the S_N1 pathway. This involves the formation of the same carbocation intermediate, followed by the removal of a proton from an adjacent carbon to form an alkene.

Below is a diagram illustrating the central role of the carbocation intermediate in both S_N1 and E1 pathways.



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Carbocation intermediate in S_N1 and E1 reactions.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2-Chloro-2-methylbutane**.

Spectroscopic Method	Key Features
Infrared (IR) Spectroscopy	C-H stretching vibrations are expected around 3000-2800 cm^{-1} . A characteristic peak for the C-Cl bond stretching vibration typically appears in the range of 800-600 cm^{-1} . [12] [13]
^1H NMR Spectroscopy	The spectrum is expected to show distinct signals for the methyl and ethyl protons. The exact chemical shifts would depend on the solvent used, but generally, one would observe a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, and a singlet for the two methyl groups attached to the tertiary carbon.
Mass Spectrometry (MS)	The mass spectrum shows the molecular ion peak and various fragmentation patterns characteristic of the compound's structure. [6] [14]

Experimental Protocols

Synthesis of 2-Chloro-2-methylbutane via $\text{S}_{\text{N}}1$ Reaction

This protocol details the synthesis from 2-methyl-2-butanol (tert-amyl alcohol) and concentrated hydrochloric acid.[\[15\]](#)[\[16\]](#)[\[17\]](#) The reaction proceeds via an $\text{S}_{\text{N}}1$ mechanism.

Materials:

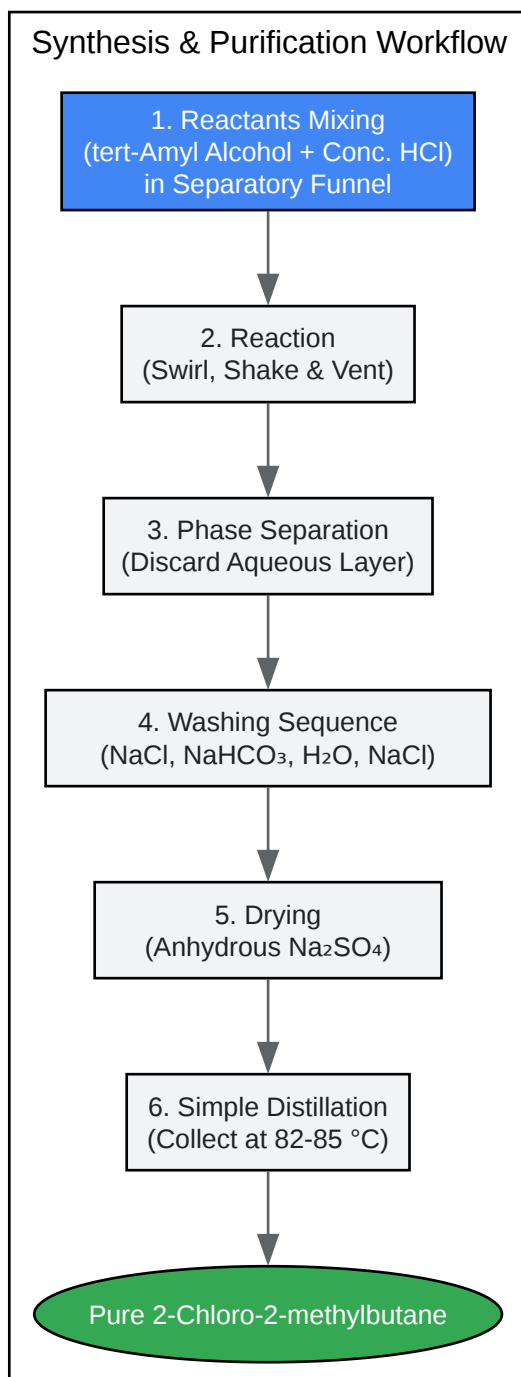
- 2-methyl-2-butanol (tert-amyl alcohol)
- Concentrated (12 M) hydrochloric acid (HCl)
- Saturated sodium chloride (NaCl) solution
- 5% Sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4) or calcium chloride (CaCl_2)

- Separatory funnel (125 mL)
- Erlenmeyer flasks
- Simple distillation apparatus

Procedure:

- Reaction Setup: In a 125 mL separatory funnel, combine 10 mL of 2-methyl-2-butanol and 25 mL of concentrated (12 M) HCl.[\[16\]](#)[\[17\]](#)
- Reaction: Gently swirl the funnel without the stopper for approximately 1 minute to mix the reactants.[\[15\]](#)[\[16\]](#) Stopper the funnel, invert, and vent frequently to release pressure. Shake the funnel for several minutes to ensure the reaction goes to completion.[\[15\]](#)[\[17\]](#)
- Phase Separation: Allow the mixture to stand until two distinct layers form. The upper, less dense layer is the organic product.[\[15\]](#)
- Washing:
 - Drain and discard the lower aqueous layer.
 - Wash the organic layer with 10 mL of saturated aqueous NaCl solution.[\[15\]](#) Separate and discard the aqueous layer.
 - Add 10 mL of cold 5% aqueous NaHCO_3 solution to neutralize any remaining acid. Swirl gently without the stopper until effervescence ceases, then stopper and shake, venting frequently.[\[15\]](#) Separate and discard the aqueous layer.
 - Wash with 10 mL of water, followed by a final wash with 10 mL of saturated aqueous NaCl.[\[15\]](#)
- Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or calcium chloride.[\[15\]](#)[\[17\]](#) Swirl intermittently for 5-10 minutes.
- Purification: Decant the dried liquid into a round-bottom flask and perform a simple distillation, collecting the fraction that boils between 82-85 °C.[\[15\]](#)

The following diagram outlines the synthesis and purification workflow.



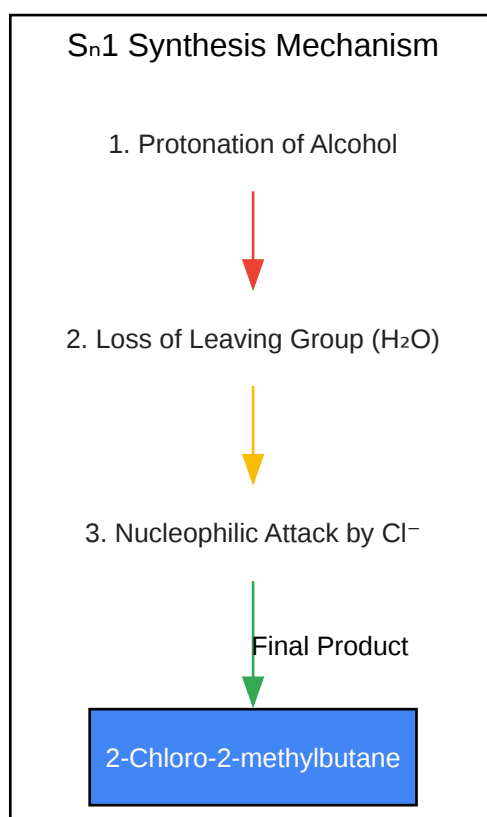
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Workflow for the synthesis and purification of **2-Chloro-2-methylbutane**.

Reaction Mechanism Diagrams

The synthesis follows an S_N1 mechanism, with a competing $E1$ pathway.

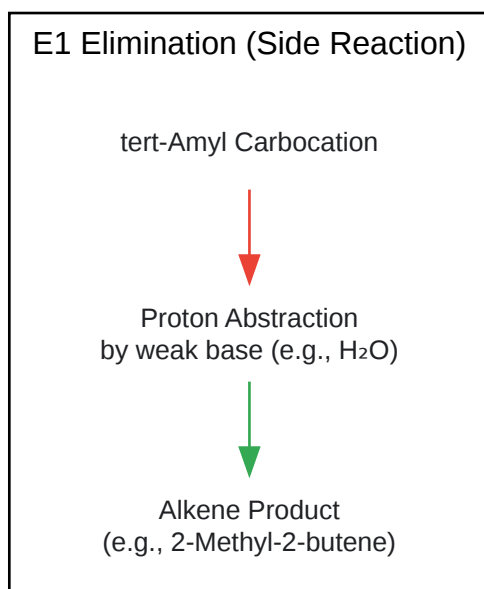
S_N1 Mechanism: The hydroxyl group of the alcohol is protonated by HCl to form a good leaving group (water). The departure of water generates a stable tertiary carbocation, which is then attacked by the chloride ion.



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S_N1 mechanism for the synthesis of **2-Chloro-2-methylbutane**.

$E1$ Mechanism (Side Reaction): The carbocation intermediate can also lose a proton from an adjacent carbon to form an alkene, leading to elimination byproducts.



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E1 mechanism as a competing side reaction.

Safety and Handling

2-Chloro-2-methylbutane is a hazardous substance that requires careful handling. It is a highly flammable liquid and vapor and causes skin, eye, and respiratory irritation.[[10](#)]

Hazard Information	Details
Signal Word	Danger
Hazard Statements	H225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P233: Keep container tightly closed. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment	Eyeshields, chemical-resistant gloves, respirator with appropriate filter (e.g., type ABEK).
Storage Class	Flammable liquids (Storage Class 3)

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